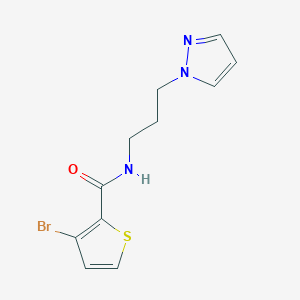

n-(3-(1h-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C11H12BrN3OS |

|---|---|

Molecular Weight |

314.20 g/mol |

IUPAC Name |

3-bromo-N-(3-pyrazol-1-ylpropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H12BrN3OS/c12-9-3-8-17-10(9)11(16)13-4-1-6-15-7-2-5-14-15/h2-3,5,7-8H,1,4,6H2,(H,13,16) |

InChI Key |

BUXICNVHRRORHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCCNC(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.

Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the brominated thiophene with appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

Scientific Research Applications

N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring and thiophene ring can interact with various enzymes and receptors, modulating their activity . The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Thiophene | 3-Bromo, carboxamide, pyrazole-propyl | Amide, pyrazole, bromo |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-... (Ev1) | Hydrazinecarboxamide | Benzodioxol, imidazol | Imine, amide, benzodioxol |

| Compound (2) (Ev3) | Triazole | Phenylacetyl, NH2 | Triazole, amide, primary amine |

| 5-(3-Chlorophenylsulfanyl)-... (Ev4) | Pyrazole | Chlorophenylsulfanyl, trifluoromethyl | Sulfur, chloro, trifluoromethyl |

Spectroscopic and Crystallographic Characterization

- NMR Spectroscopy : highlights δ 7.5–8.2 ppm for aromatic protons in triazole derivatives, whereas the target compound’s thiophene protons may resonate at lower fields (δ 6.5–7.5 ppm) due to sulfur’s electron-withdrawing effect. The pyrazole-propyl chain’s protons could appear near δ 3.4–4.3 ppm, similar to CH2/NH2 groups in .

- X-ray Crystallography : confirms the (E)-configuration of an imine group via single-crystal analysis. For the target compound, analogous techniques would clarify the spatial arrangement of the pyrazole-propyl chain relative to the thiophene core .

Table 2: Reactivity Comparison

Electronic and Physicochemical Properties

- Solubility : The pyrazole-propyl chain may enhance water solubility compared to purely aromatic analogs (e.g., ’s trifluoromethyl-pyrazole).

- Electron Density : Bromine’s electron-withdrawing effect on thiophene could reduce electron density at the 2-position carboxamide, contrasting with electron-rich benzodioxol systems in .

Biological Activity

N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Overview

The compound is characterized by the presence of a pyrazole ring, a bromothiophene moiety, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 314.20 g/mol. The bromine atom in the thiophene ring enhances the compound's reactivity, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant forms of Klebsiella pneumoniae . The mechanism of action typically involves the disruption of nucleic acid synthesis or protein function, facilitated by the compound's ability to bind to specific biological targets .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Klebsiella pneumoniae | High |

| Similar Pyrazole Derivative | Staphylococcus aureus | Moderate |

| Other Pyrazole Compounds | E. coli | Low |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have indicated that pyrazole derivatives can inhibit various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The presence of bromine and other substituents appears to enhance cytotoxic effects, particularly when combined with established chemotherapeutic agents like doxorubicin .

Case Study: Synergistic Effects with Doxorubicin

A recent study highlighted the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 cells. The combination resulted in a significant increase in apoptosis rates compared to either agent alone, suggesting a potential avenue for improving treatment outcomes in breast cancer therapies .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Binding Affinity : The compound can form hydrogen bonds and hydrophobic interactions with target proteins, which is crucial for inhibiting bacterial growth and cancer cell proliferation.

- In Silico Studies : Computational studies have predicted its interactions with key biological macromolecules, providing insights into its potential mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Utilize palladium-catalyzed cross-coupling reactions to introduce the pyrazole moiety. For example, adapt protocols from PdCl₂(PPh₃)₂/CuI systems in acetonitrile, as demonstrated for analogous bromophenylpropylamines .

- Step 2 : Couple the thiophene-carboxamide group via amide bond formation using EDC·HCl and HOBt·H₂O in the presence of triethylamine, similar to methods for related carboxamide derivatives .

- Purity Control : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for the pyrazole and thiophene protons .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI+ mode) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as applied to structurally related bromothiophene derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Approach :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus acetonitrile to improve reaction kinetics .

- Catalyst Loading : Vary Pd catalyst ratios (e.g., 1–5 mol%) and monitor yield vs. impurity profiles via LC-MS .

- Temperature Control : Conduct reactions under reflux (90°C) versus room temperature to assess thermal stability of intermediates .

Q. How should researchers address contradictory NMR data for the propyl linker region?

- Resolution Strategy :

- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility in the propyl chain .

- Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Synthetic Validation : Synthesize a deuterated analog (e.g., CD₂-labeled propyl chain) to isolate signal contributions .

Q. What computational methods predict the compound’s reactivity in biological assays?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, focusing on the bromothiophene’s electrophilic sites .

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases) based on pyrazole-thiophene scaffolds .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting bioactivity results across different assay platforms?

- Troubleshooting Steps :

- Solubility Checks : Measure solubility in DMSO/PBS mixtures; precipitation may cause false negatives .

- Metabolite Screening : Use LC-MS to detect degradation products in cell culture media .

- Control Experiments : Compare with structurally validated analogs (e.g., non-brominated thiophene derivatives) to isolate the bromine’s role .

Q. Why might recrystallization attempts yield polymorphic forms?

- Mitigation :

- Solvent Pair Screening : Test DMSO/water vs. ethanol/ether ratios to control nucleation kinetics .

- Thermal Analysis : Perform DSC/TGA to identify stable polymorphs and correlate with crystallography data .

Stability and Storage

Q. What conditions prevent decomposition during long-term storage?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.